molecular formula C9H16N4 B7895579 N*1*-Methyl-N*1*-(1-pyrazin-2-yl-ethyl)-ethane-1,2-diamine

N*1*-Methyl-N*1*-(1-pyrazin-2-yl-ethyl)-ethane-1,2-diamine

Cat. No.: B7895579
M. Wt: 180.25 g/mol
InChI Key: SAYZQEBFCXJWOD-UHFFFAOYSA-N
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Description

N1-Methyl-N1-(1-pyrazin-2-yl-ethyl)-ethane-1,2-diamine is a chemical compound characterized by its unique structure, which includes a pyrazine ring and an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methyl-N1-(1-pyrazin-2-yl-ethyl)-ethane-1,2-diamine typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The pyrazine ring is then alkylated using an appropriate alkylating agent to introduce the 1-pyrazin-2-yl-ethyl group.

    Coupling with Ethane-1,2-diamine: The final step involves coupling the alkylated pyrazine with ethane-1,2-diamine under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of N1-Methyl-N1-(1-pyrazin-2-yl-ethyl)-ethane-1,2-diamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-N1-(1-pyrazin-2-yl-ethyl)-ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-Methyl-N1-(1-pyrazin-2-yl-ethyl)-ethane-1,2-diamine has several scientific research applications:

    Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of N1-Methyl-N1-(1-pyrazin-2-yl-ethyl)-ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The pyrazine ring and ethane-1,2-diamine backbone may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N1-Methyl-N1-(1-pyrazin-2-yl-ethyl)-propane-1,2-diamine
  • N1-Ethyl-N1-(1-pyrazin-2-yl-ethyl)-ethane-1,2-diamine

Uniqueness

N1-Methyl-N1-(1-pyrazin-2-yl-ethyl)-ethane-1,2-diamine is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. Its unique combination of a pyrazine ring and ethane-1,2-diamine backbone makes it a valuable compound for various applications.

Properties

IUPAC Name

N'-methyl-N'-(1-pyrazin-2-ylethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-8(13(2)6-3-10)9-7-11-4-5-12-9/h4-5,7-8H,3,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYZQEBFCXJWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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